Propene-1-D1
Overview
Description
Propene-1-D1 is a chemical compound with the molecular formula C3H5D . It is also known as 2-Methylpropene .
Synthesis Analysis
The synthesis of propene, including Propene-1-D1, can be achieved through various methods. One of the well-established commercial processes is the direct formation of propene from propane . This process is environmentally preferred to the current large-scale sources of propene from steam cracking and fluid catalytic cracking . Another method involves the use of catalysts that direct the process in the following reaction pathway: ethanol → acetaldehyde → acetone → propene .Molecular Structure Analysis
The molecular structure of Propene-1-D1 involves three carbon atoms and six hydrogen atoms. The carbon atoms are arranged in a chain, with two of them connected by a double bond and each attached to varying numbers of hydrogen atoms .Chemical Reactions Analysis
Propene, including Propene-1-D1, is very reactive due to its carbon-carbon double bond. It can participate in a variety of chemical reactions including combustion, addition reactions, and more . The double bond in propene can break and form single bonds with other atoms or compounds .Physical And Chemical Properties Analysis
At room temperature, propene is a gas with a faintly sweet smell. It is less dense than air and colorless. Its boiling point is -47.6 degrees Celsius and its melting point is -185.2 degrees Celsius .Scientific Research Applications
Catalytic Activity in Epoxidation of Propene
The impregnation of precious metals like gold and palladium on titanium silicate (TS-1) affects the catalytic activity in the epoxidation of propene, which is an important process in chemical synthesis (Shin, Lee, & Chadwick, 2016).
Rotational Spectrum Analysis
Fourier Transform Microwave Spectroscopy has been used to study the rotational spectrum of Propene-3-d1, contributing to a better understanding of its molecular structure and behavior (Demaison et al., 2017).
Stability Enhancement in Catalysts
A study on Au/TS-1 catalyst for propene epoxidation with H2/O2 reveals strategies to enhance stability by adjusting the charging sequence during catalyst preparation (Feng et al., 2016).
Combustion Characteristics of Propene
Research on the combustion of propene provides insights into its role as a component in Liquefied Petroleum Gas (LPG) and the combustion of higher-order hydrocarbons (Burke et al., 2014).
Metathesis Catalyst Deactivation and Byproduct Formation
Studies on silica-supported rhenium alkylidene alkene metathesis catalysts reveal insights into deactivation and byproduct formation in propene metathesis (Leduc et al., 2008).
Engineering of Zeolites for Catalytic Cracking
Advances in zeolite engineering have implications for increasing the production of light olefins, including propene, in catalytic cracking processes (Blay et al., 2017).
Safety And Hazards
Future Directions
The development of technologies to produce renewable “green” propane are gaining traction, which coupled with new catalytic processes will provide the platform to produce green propene . Future catalyst design in DDH and ODH-O2 should focus on improving selectivity to propene, while ODH-CO2 catalysts are limited by their low intrinsic activity with respect to CO2 .
properties
IUPAC Name |
1-deuterioprop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i1D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQONPFPTGQHPMA-MICDWDOJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C=CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
43.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propene-1-D1 |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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